molecular formula C10H15N3O3 B12343253 ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B12343253
M. Wt: 225.24 g/mol
InChI Key: XKAXFWNCAMMSEV-XFXZXTDPSA-N
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Description

Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is unique due to its combination of a hydroxyimino group and an ethyl ester group attached to a pyrazole ring This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl (2Z)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9-

InChI Key

XKAXFWNCAMMSEV-XFXZXTDPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\O)/C1=C(N(N=C1C)C)C

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C

Origin of Product

United States

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